Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
CAS No.: 144068-31-5
Cat. No.: VC16826931
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144068-31-5 |
|---|---|
| Molecular Formula | C17H22ClNO |
| Molecular Weight | 291.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)piperidin-4-yl]ethanone |
| Standard InChI | InChI=1S/C17H22ClNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2 |
| Standard InChI Key | LJRYGMQGFOOAQO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a cyclopropylmethyl group.
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Cyclopropylmethyl Group: A three-membered cyclopropane ring attached to the piperidine nitrogen, conferring conformational rigidity.
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4-Chlorophenyl Ethanone: An acetyl group bonded to a para-chlorinated benzene ring, providing hydrophobic and electron-withdrawing characteristics.
This unique arrangement enables selective interactions with biological targets, particularly proteins involved in cell cycle regulation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.8 g/mol |
| CAS Registry Number | 144068-31-5 |
| XLogP3-AA (Predicted) | 3.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Optimization
Primary Synthetic Route
The synthesis of this compound involves a multi-step process starting with α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone. Key steps include:
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Nucleophilic Addition: The phosphonate reacts with the ketone under mild conditions (0–40°C) to form a β-keto phosphonate intermediate.
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Hydrolysis: Acidic hydrolysis (HCl) cleaves the phosphonate group, yielding the target ethanone derivative.
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Time (Hours) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Addition | 0–40 | 2–8 | None | 65–75 |
| Hydrolysis | 25 | 1 | HCl | >90 |
Mechanism of Action: Targeting the MDM2-p53 Pathway
Interaction with MDM2
The compound acts as a small-molecule inhibitor of MDM2, a negative regulator of the tumor suppressor protein p53. By binding to MDM2’s hydrophobic cleft, it disrupts the MDM2-p53 interaction, stabilizing p53 and activating its transcriptional targets.
Apoptotic Effects
In vitro studies demonstrate that MDM2 inhibition leads to:
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Upregulation of pro-apoptotic proteins (e.g., Bax, Puma).
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Downregulation of anti-apoptotic Bcl-2 family members.
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Cell cycle arrest at the G1/S checkpoint in p53-wild-type cancer cells.
Preclinical Research Findings
In Vitro Potency
Screening against diverse cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) revealed IC50 values in the low micromolar range (1.2–3.8 μM), with enhanced efficacy in p53-proficient models.
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Tissue Origin | p53 Status | IC50 (μM) |
|---|---|---|---|
| HCT-116 | Colorectal | Wild-type | 1.2 |
| MCF-7 | Breast | Wild-type | 1.8 |
| PC-3 | Prostate | Null | >10 |
Selectivity Profile
The compound exhibits >10-fold selectivity for cancer cells over non-transformed fibroblasts (IC50 > 30 μM), minimizing off-target toxicity.
Analytical Characterization
Structural Elucidation
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NMR Spectroscopy: NMR (400 MHz, CDCl): δ 7.35 (d, Hz, 2H, Ar-H), 7.25 (d, Hz, 2H, Ar-H), 3.15–3.05 (m, 2H, piperidine-H), 2.85–2.70 (m, 1H, cyclopropane-CH), 1.95–1.60 (m, 6H, piperidine-CH).
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Mass Spectrometry: ESI-MS m/z 292.1 [M+H], consistent with the molecular formula.
Therapeutic Applications and Future Directions
Oncology
The compound’s MDM2 inhibitory activity positions it as a candidate for:
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Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) in p53-wild-type tumors.
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Liquid Tumors: Potential efficacy in acute myeloid leukemia (AML) models with TP53 mutations.
Challenges and Optimization
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Bioavailability: Structural modifications (e.g., PEGylation) may improve solubility and pharmacokinetics.
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Resistance Mechanisms: Studies to address MDM2 overexpression or p53 mutations are warranted.
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